molecular formula C9H13NO2 B15158787 5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one CAS No. 681473-87-0

5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one

Cat. No.: B15158787
CAS No.: 681473-87-0
M. Wt: 167.20 g/mol
InChI Key: VVANQWJYGBUQQP-UHFFFAOYSA-N
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Description

5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by its unique structure, which includes an acetyl group, two methyl groups, and a dihydropyridinone ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-pyridone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial production process to minimize waste and reduce costs.

Chemical Reactions Analysis

Reactivity with Nucleophiles

The compound exhibits reactivity driven by its electron-deficient dihydropyridinone core and substituent effects (acetyl and methyl groups).

C-Nucleophilic Reactions

  • Enolate-mediated cyclization : Reaction with enolates (e.g., from 1,3-dicarbonyl compounds) leads to conjugate addition and cyclization, forming substituted pyridines. For example, β-difluoroacetyldihydropyran reacts with enolates to yield pyridine derivatives .

  • Organometallic reagents : Grignard or organolithium reagents can attack the carbonyl group, though selectivity may be influenced by steric hindrance from methyl substituents .

N-Nucleophilic Reactions

  • Amines : Amino groups (e.g., from pyrazole derivatives) can undergo condensation reactions, forming annulated heterocycles like pyrazolo[3,4-b]pyridines .

  • Cyanide ion : In aqueous alcohol, cyanide nucleophiles may participate in Michael addition followed by cyclization, as observed in related dihydropyran systems .

Cyclization and Tautomerism

  • Tautomerism : The compound exists in equilibrium with its enol form, as observed in related pyridinones .

  • Base-mediated cyclization : Reaction with sodium ethoxide can induce cyclization, as seen in pyrimidine derivatives, though direct evidence for this compound is not explicitly detailed in the available literature .

Key Structural and Reactivity Features

Property Description
Molecular formula C₉H₁₁NO₂
Molecular weight 165.19 g/mol
Functional groups Acetyl, methyl (electron-donating), pyridinone (electron-withdrawing)
Reactivity hotspots Carbonyl oxygen (nucleophilic attack), α-carbon (enolate formation)

Comparison with Analogues

Compound Key Difference Reactivity Implication
3-cyano-4,6-dimethylpyridin-2(1H)-oneCyano group at position 3Increased electron-withdrawing effect
5-acetyl-6-methylpyridin-2(1H)-oneAcetyl group at position 5Altered steric environment
4-hydroxyquinolineHydroxy group replaces methyl substituentsEnhanced nucleophilicity at carbonyl

Scientific Research Applications

Potential Applications

5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one and similar compounds have potential applications in several fields:

  • Antimicrobial Properties Research indicates that this compound exhibits potential antimicrobial properties, demonstrating effectiveness against various bacterial strains.
  • Anticancer Properties Compounds with similar structures have demonstrated anticancer properties and other pharmacological activities, suggesting that this compound may also have therapeutic potential in these areas.
  • Interaction studies Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways or cellular processes, although detailed mechanisms remain to be elucidated through further research.

Structural Analogues

Several compounds share structural features with this compound:

Compound NameStructural FeaturesUnique Properties
3-cyano-4,6-dimethylpyridin-2(1H)-oneCyano group at position 3Exhibits different reactivity due to cyano group
5-acetyl-6-methylpyridin-2(1H)-oneAcetyl group at position 5Potentially different biological activity
2-amino-3-cyano-6-methylpyridineAmino and cyano groupsIncreased solubility and altered biological effects
4-hydroxyquinolineHydroxy group instead of methyl groupsDifferent pharmacological profile

Mechanism of Action

The mechanism of action of 5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimethyl-2-pyridone
  • 5-acetyl-2-pyridone
  • 3,4-dihydro-2H-pyridin-2-one

Uniqueness

5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one is unique due to its specific substitution pattern and the presence of both acetyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one?

  • Methodological Answer : A multi-step synthesis approach is typical for dihydropyridinone derivatives. For example, cyclocondensation of β-ketoesters with amines under acidic or basic conditions can yield the core structure. Modifications such as acetylation at the 5-position and methylation at the 4- and 6-positions require careful stoichiometric control. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical to isolate intermediates. For analogous compounds, Singh et al. (1985) demonstrated the use of refluxing ethanol with catalytic acetic acid for cyclization .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR should confirm methyl groups (δ ~1.2–1.5 ppm for CH3_3), acetyl protons (δ ~2.3–2.6 ppm), and the dihydropyridinone ring protons (δ ~3.0–4.0 ppm).
  • IR Spectroscopy : Key peaks include C=O stretching (~1650–1700 cm1^{-1}) and N-H bending (~1550 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]+^+) at m/z 209.14 (calculated for C10_{10}H15_{15}NO2_2).
    Cross-referencing with literature data for structurally similar compounds, such as 5-(4-methoxyphenyl)-6-methyl derivatives, is advised .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Storage : Keep in airtight containers away from ignition sources (per GHS guidelines for flammable analogs) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in diverse solvent environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and solvation energies.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess stability and aggregation tendencies.
  • Software Tools : Gaussian, ORCA, or GROMACS for simulations. Validate predictions experimentally via UV-Vis spectroscopy in varying solvents .

Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to clarify ambiguous NMR signals.
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals (e.g., via slow evaporation in ethyl acetate/hexane mixtures).
  • Comparative Analysis : Cross-validate with structurally related compounds, such as 5-(4-methoxyphenyl) analogs, to identify substituent effects .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at the 3- or 5-positions (e.g., halogens, aryl groups) to alter electronic properties.
  • In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays. Buffer preparation (e.g., ammonium acetate pH 6.5) is critical for reproducibility .
  • Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Properties

CAS No.

681473-87-0

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one

InChI

InChI=1S/C9H13NO2/c1-5-4-8(12)10-6(2)9(5)7(3)11/h5H,4H2,1-3H3,(H,10,12)

InChI Key

VVANQWJYGBUQQP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC(=C1C(=O)C)C

Origin of Product

United States

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